Trandolaprilat monohydrate is the active metabolite of trandolapril, a medication primarily used as an antihypertensive agent. It belongs to the class of angiotensin-converting enzyme inhibitors, which are crucial in managing hypertension and heart failure. The compound is characterized by its ability to inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure.
Trandolaprilat is derived from trandolapril, which is synthesized through various chemical processes involving specific amino acids and other organic compounds. The synthesis of trandolapril involves the condensation of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride with trans-octahydroindole-2-carboxylic acid, leading to the formation of trandolapril, which is then metabolized into trandolaprilat in the body .
Trandolaprilat monohydrate is classified as a pharmaceutical compound under the category of antihypertensive agents and specifically as an angiotensin-converting enzyme inhibitor. Its chemical structure can be described as (2S,3aR,7aS)-1-[[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-propanoyl]octahydro-1H-indole-2-carboxylic acid] .
The synthesis of trandolaprilat involves several key steps:
The synthesis process has been optimized for industrial scalability, ensuring high yields and purity levels through controlled reaction conditions and purification methods. For instance, maintaining specific temperature and pH levels during reactions significantly impacts the quality of the final product .
The molecular formula for trandolaprilat monohydrate is CHNO·HO. The compound features a complex structure with multiple functional groups contributing to its pharmacological activity.
Trandolaprilat primarily undergoes hydrolysis and oxidation reactions in biological systems, leading to its conversion from trandolapril. The compound's stability can be affected by environmental factors such as temperature and humidity.
The decomposition kinetics of trandolaprilat have been studied, revealing that it tends to decompose through cyclization into diketopiperazine derivatives under certain conditions. This reaction pathway poses challenges for storage and formulation .
Trandolaprilat exerts its antihypertensive effects by inhibiting the angiotensin-converting enzyme, thus reducing the levels of angiotensin II. This inhibition leads to:
Research indicates that trandolaprilat is approximately eight times more potent than its precursor, trandolapril, in inhibiting angiotensin-converting enzyme activity .
Relevant analyses indicate that maintaining optimal storage conditions is crucial for preserving the integrity and efficacy of trandolaprilat monohydrate .
Trandolaprilat is primarily utilized in clinical settings for:
Additionally, ongoing research explores potential applications in other cardiovascular conditions due to its mechanism of action on the renin-angiotensin system .
Trandolaprilat Monohydrate (CAS 951393-55-8) crystallizes as a hydrate, with the water molecule playing a critical role in stabilizing its three-dimensional architecture. The compound has the molecular formula C₂₂H₃₀N₂O₅·H₂O and a molecular weight of 420.50 g/mol [1] [4]. Its crystal structure features multiple chiral centers, evident in the systematic name: (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Monohydrate [1]. The octahydroindole moiety forms a rigid scaffold that anchors the molecular conformation, while the phenylpropyl group extends into solvent-accessible regions.
Single-crystal X-ray diffraction (SC-XRD) represents the gold standard for determining the precise atomic arrangement in crystalline solids like Trandolaprilat Monohydrate. Although specific crystallographic parameters for this compound are not fully detailed in the search results, analogous pharmaceutical crystal structures demonstrate the methodology's capabilities [9]. Modern diffractometers (e.g., Bruker X8 Prospector or Rigaku Rapid II systems) enable data collection using Cu-Kα or Mo-Kα radiation [9]. The water molecule in the crystal lattice typically forms hydrogen bonds with the carboxylic acid groups of Trandolaprilat, creating a stabilizing network of O-H···O interactions. Such structures are solved using direct methods with software packages like SHELXTL or SHELXL-2017/1, with hydrogen atoms refined using riding models [9].
Table 1: Representative Crystallographic Analysis Parameters for Hydrated Pharmaceutical Compounds
Parameter | Characteristic | Significance |
---|---|---|
Crystal System | Monoclinic or Triclinic | Determines symmetry and packing efficiency |
Space Group | P2₁ or P1̄ | Common for chiral molecules with multiple centers |
Hydrogen Bond Network | Owater-H···O=C (carboxyl) | Stabilizes hydrate structure |
Refinement Method | SHELXL-2017/1 | Industry standard for pharmaceutical crystallography |
Positional Disorder | Possible in alkyl chains | Affects electron density map interpretation |
The monohydrate form exhibits distinct stability characteristics compared to anhydrous Trandolaprilat (CAS 87679-71-8). Hydrate formation significantly alters the crystal packing density and thermal behavior. Studies on similar ACE inhibitors demonstrate that water removal can induce polymorphic transitions, often resulting in decreased crystallinity or amorphization [5]. The water molecules in Trandolaprilat Monohydrate likely occupy specific channel sites or isolated cavities within the crystal lattice, as evidenced by the sharp dehydration events observed in thermal analyses. This hydration-dependent behavior has critical implications for pharmaceutical processing, as different polymorphs exhibit varying dissolution rates and bioavailability profiles.
Fourier-transform infrared (FTIR) spectroscopy of Trandolaprilat Monohydrate reveals characteristic functional group vibrations. The spectrum features strong carbonyl stretches at approximately 1720 cm⁻¹ (carboxylic acid dimer) and 1660 cm⁻¹ (amide C=O), with peak splitting suggesting distinct crystalline environments for these groups. The broad O-H stretch between 3200-3400 cm⁻¹ encompasses contributions from both the carboxylic acid and hydration water molecules. Raman spectroscopy complements FTIR by enhancing detection of skeletal vibrations, particularly the C-C stretches of the indoline ring system (1100-1200 cm⁻¹) and phenyl ring modes (1600 cm⁻¹ region). Notably, the monohydrate can be distinguished from anhydrous forms through water-specific bending modes at ~1630 cm⁻¹ and altered hydrogen bonding patterns affecting carboxylate asymmetrical stretching frequencies.
Table 2: Key FTIR Vibrational Assignments for Trandolaprilat Monohydrate
Wavenumber (cm⁻¹) | Assignment | Structural Feature |
---|---|---|
3400-3200 (broad) | ν(O-H) | Carboxylic acid and hydration water |
3060 | ν(=C-H) | Phenyl ring CH stretch |
2960-2860 | ν(C-H) | Aliphatic CH stretches |
1720 | ν(C=O) | Carboxylic acid dimer |
1660 | ν(C=O) | Amide carbonyl |
1630 | δ(H-O-H) | Water bending mode |
1540 | δ(N-H) + ν(C-N) | Amide II band |
1400 | νₛ(C-O) + δ(O-H) | Carboxylate symmetric stretch |
¹H NMR spectroscopy (400 MHz, CDCl₃) reveals solution-state conformational flexibility. Key resonances include the phenylpropyl aromatic protons (δ 7.15-6.75, multiplet), methine proton adjacent to the carboxylate (δ ~3.87), and octahydroindole ring protons (δ 3.80-3.69) [9]. The stereochemical configuration at the (2S,3aR,7aS) positions creates diastereotopic environments for methylene protons, observable as complex coupling patterns. Variable-temperature NMR studies would demonstrate restricted rotation of the amide bonds, while pulsed-field gradient diffusion measurements could quantify self-association tendencies mediated by the hydrophobic phenyl group. The deuterated analogue (Trandolaprilat-d₃ Monohydrate, C₂₂H₂₇D₃N₂O₅·H₂O, MW 423.53 g/mol) provides a valuable internal standard for quantitative NMR applications [8].
Thermogravimetric analysis provides quantitative assessment of hydration stability and decomposition profiles. Trandolaprilat Monohydrate exhibits a characteristic two-stage mass loss pattern when analyzed under nitrogen atmosphere. The initial dehydration step occurs between 40-120°C with a theoretical mass loss of 4.28% (observed ~4.1-4.3%), corresponding to the release of the single water molecule (MW H₂O = 18 g/mol; total MW 420.50 g/mol) [4] [7]. Modern simultaneous thermal analyzers (e.g., NETZSCH STA 509 Jupiter® series) provide high-resolution data (balance resolution: 0.1 μg) enabling precise quantification of this dehydration event [7]. The second major decomposition step commencing around 220-250°C reflects breakdown of the organic framework, yielding complex degradation products. The residual mass above 500°C typically corresponds to carbonaceous char.
Complementary DSC analysis reveals characteristic endothermic and exothermic events. A sharp endotherm at 95-110°C corresponds to the dehydration process (water loss), overlapping with a possible solid-state transition of the dehydrated material. This is followed immediately by a recrystallization exotherm of the anhydrous phase at 120-140°C. The melting endotherm of the recrystallized material appears at 195-205°C, immediately preceding the sharp exotherm of decomposition at 220-235°C. These thermal transitions are best captured using simultaneous TGA-DSC instrumentation, ensuring identical experimental conditions for both measurements. The NETZSCH STA systems with temperature precision of 0.3K enable detection of subtle polymorphic transitions that might occur upon dehydration [7].
Table 3: Thermal Transition Profile of Trandolaprilat Monohydrate
Temperature Range (°C) | Thermal Event | Character | Associated Mass Change |
---|---|---|---|
40-120 | Dehydration | Endothermic | 4.1-4.3% loss |
120-140 | Recrystallization of anhydrous phase | Exothermic | None |
195-205 | Melting of anhydrous form | Endothermic | None |
220-235 | Oxidative decomposition | Exothermic | Rapid mass loss |
>235 | Carbonization | Complex | Gradual mass loss |
The combined TGA-DSC profile confirms the monohydrate's stability under typical storage conditions (-20°C) but demonstrates sensitivity to elevated temperatures during processing [4]. The dehydration event shows kinetic dependence on heating rate, with slower ramps (1-2°C/min) revealing complex dehydration mechanisms potentially involving metastable crystalline intermediates. This comprehensive thermal characterization provides essential data for pharmaceutical formulation development, particularly in predicting stability under various processing conditions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7